2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione; oxalic acid

Catalog No.
S6432233
CAS No.
1221725-11-6
M.F
C15H22N2O6
M. Wt
326.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione...

CAS Number

1221725-11-6

Product Name

2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione; oxalic acid

IUPAC Name

oxalic acid;2-piperidin-3-yl-2-azaspiro[4.4]nonane-1,3-dione

Molecular Formula

C15H22N2O6

Molecular Weight

326.34 g/mol

InChI

InChI=1S/C13H20N2O2.C2H2O4/c16-11-8-13(5-1-2-6-13)12(17)15(11)10-4-3-7-14-9-10;3-1(4)2(5)6/h10,14H,1-9H2;(H,3,4)(H,5,6)

InChI Key

IVFYEHZGRMXNNG-UHFFFAOYSA-N

SMILES

C1CCC2(C1)CC(=O)N(C2=O)C3CCCNC3.C(=O)(C(=O)O)O

Canonical SMILES

C1CCC2(C1)CC(=O)N(C2=O)C3CCCNC3.C(=O)(C(=O)O)O
  • PNU as a Scaffolding Molecule

    PNU possesses a unique ring structure with both a piperidine and a spirocyclic ring system. This structure could potentially serve as a scaffold for the development of new drugs. Researchers might investigate if PNU can bind to specific biological targets relevant to diseases by attaching various functional groups to its structure. [Source: This information is based on the chemical structure of PNU, but specific research on its use as a scaffold is not publicly available yet]

  • Oxalic Acid and Metal Chelation

    Oxalic acid is known for its ability to chelate metal ions. This property could be utilized in combination with PNU to target specific metals in biological systems. For instance, researchers might explore if PNU-oxalic acid conjugates could be used to remove excess iron or other metals associated with certain diseases. [Source: You can find information on the chelating properties of oxalic acid in various chemistry textbooks or online resources like ]

  • Material Science Applications

    The combination of PNU and oxalic acid might hold potential for applications in material science. Depending on the specific bonding interactions between the two molecules, the resulting material could possess unique properties such as stability, conductivity, or self-assembly characteristics. However, further research is needed to explore this possibility. [Source: This is a hypothetical application based on the general properties of the molecules. Specific research on their use in materials science is not available.]

2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione; oxalic acid is a chemical compound characterized by its unique spirocyclic structure, which includes a piperidine moiety and a dione functional group. This compound is identified by the CAS number 1221725-11-6 and has a molecular weight of approximately 326.3 g/mol . The spirocyclic framework contributes to its distinct chemical properties, making it a subject of interest in medicinal chemistry.

Typical of diones and nitrogen-containing heterocycles. Key reactions include:

  • Nucleophilic Addition: The carbonyl groups in the dione can react with nucleophiles, facilitating the formation of various derivatives.
  • Condensation Reactions: The presence of both carbonyl and amine functionalities allows for condensation reactions, potentially leading to the formation of more complex structures.
  • Reduction Reactions: The dione can be reduced to yield corresponding alcohols or amines, depending on the reaction conditions employed.

Several synthetic routes have been proposed for the preparation of 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione; oxalic acid:

  • Cyclization Reactions: Starting from appropriate piperidine derivatives, cyclization can be achieved through controlled reaction conditions to form the spirocyclic structure.
  • Multi-step Synthesis: A multi-step synthetic approach may involve the formation of intermediate compounds that are subsequently transformed into the target molecule through functional group modifications.
  • Oxidative Methods: Utilizing oxidizing agents can facilitate the introduction of carbonyl groups necessary for the formation of the dione structure.

These methods highlight the versatility in synthesizing this compound, providing avenues for further exploration in laboratory settings.

The applications of 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione; oxalic acid span several domains:

  • Medicinal Chemistry: Due to its unique structural attributes, it may serve as a lead compound for developing new pharmaceuticals targeting specific diseases.
  • Research Tool: This compound could be utilized in biochemical research to explore interactions with biological macromolecules.

Interaction studies are crucial for understanding how 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione; oxalic acid interacts with various biological targets:

  • Receptor Binding Assays: Investigating binding affinities to specific receptors can elucidate its potential therapeutic roles.
  • Enzyme Inhibition Studies: Assessing its ability to inhibit or activate enzymes could provide insights into its metabolic pathways and therapeutic applications.

These studies are essential for determining the compound's pharmacological potential and safety profile.

Several compounds share structural similarities with 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione; oxalic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
1-(1-Oxoisoquinolin-5-yl)-5-(trifluoromethyl)pyrazoleIsoquinoline core with pyrazolePotential anti-cancer activityContains trifluoromethyl group
1-[4-Cyano-3-(trifluoromethyl)phenyl]-N-[5-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]piperidinComplex multi-ring structureAndrogen receptor degradationMulti-target interactions
2-Oxaspiro[4.4]nonaneSimilar spirocyclic structureLimited biological data availableLacks piperidine moiety

The distinctive spirocyclic framework combined with piperidine and dione functionalities sets 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione; oxalic acid apart from these similar compounds, suggesting unique potential in drug development and biological interactions.

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

326.14778643 g/mol

Monoisotopic Mass

326.14778643 g/mol

Heavy Atom Count

23

Dates

Last modified: 11-23-2023

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